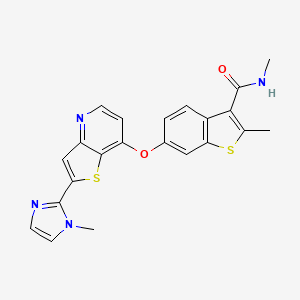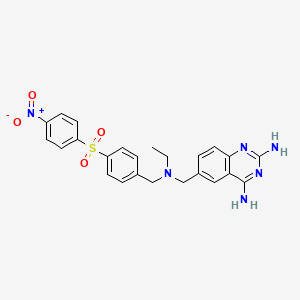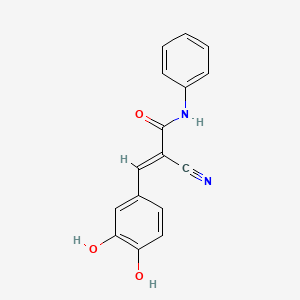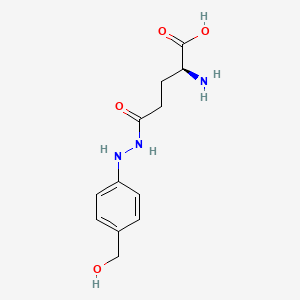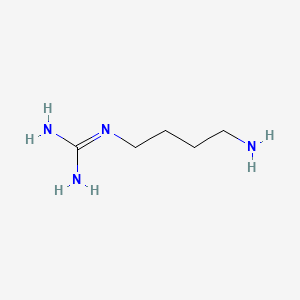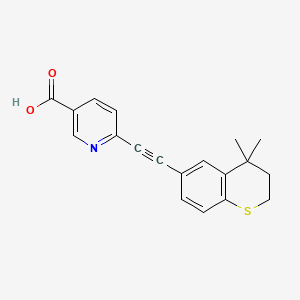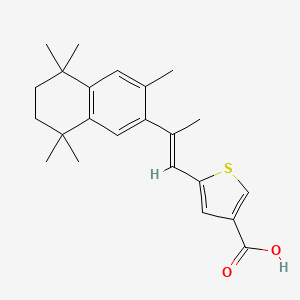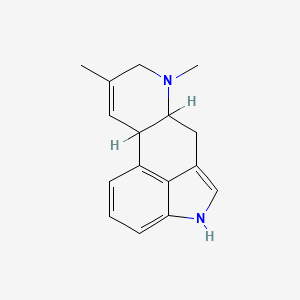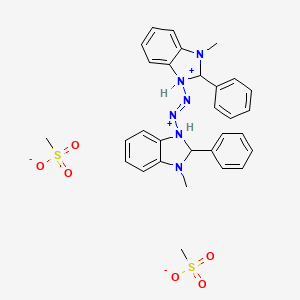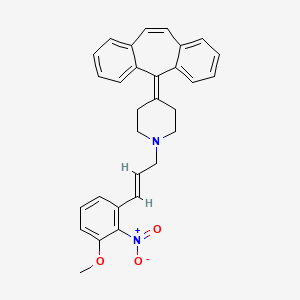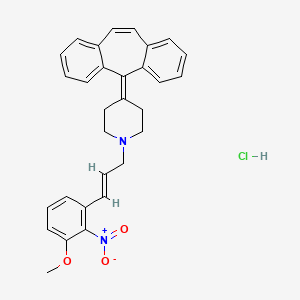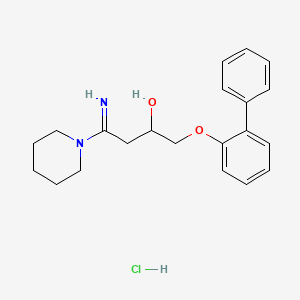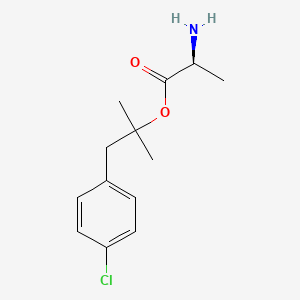
Alaproclate, (S)-
Übersicht
Beschreibung
Alaproclate, also known by its developmental code name GEA-654, is a drug that was being developed as an antidepressant by the Swedish pharmaceutical company Astra AB (now AstraZeneca) in the 1970s . It acts as a selective serotonin reuptake inhibitor (SSRI), and along with zimelidine and indalpine, was one of the first of its kind . Development was discontinued due to the observation of liver complications in rodent studies .
Synthesis Analysis
The synthesis of Alaproclate involves a Grignard reaction between methyl 4-chlorophenylacetate with methylmagnesium iodide to give 1-(4-chlorophenyl)-2-methyl-2-propanol. This is followed by acylation with 2-bromopropionyl bromide to give [1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-bromopropanoate. The final step involves the displacement of halogen with ammonia to yield alaproclate .Molecular Structure Analysis
The molecular formula of Alaproclate is C13H18ClNO2 . Its exact mass is 255.10 and its molecular weight is 255.740 . The structure of Alaproclate includes a 4-chlorophenyl group, a 2-methylpropan-2-yl group, and a 2-aminopropanoate group .Physical And Chemical Properties Analysis
Alaproclate has a density of 1.1±0.1 g/cm3, a boiling point of 335.1±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 69.1±0.3 cm3, and it has a polar surface area of 52 Å2 .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease and Dementia
Alaproclate, as a specific inhibitor of neuronal serotonin re-uptake, has been studied in patients with dementia of Alzheimer type. It demonstrated positive effects in some patients, primarily regarding emotional functions, by inhibiting serotonin uptake in platelets and reducing serotonin concentration in blood (Bergman et al., 2004).
Synthesis for Research Purposes
The synthesis of 3H-alaproclate with high specific activity has been carried out for research purposes. This involves the preparation of alaproclate using hydrogenolysis with tritium gas, a method significant for studies in selective inhibition of neuronal serotonin reuptake (Bengtsson et al., 1985).
Neurophysiological Effects
Alaproclate has been shown to increase the excitability of hippocampal CA1 pyramidal cells by affecting potassium channels in the membrane, suggesting its role in modulating neuronal excitability and potential implications in depressive disorders (Hedlund & Andersen, 1989).
Interaction with Drug Metabolism
Research indicates that alaproclate can influence the metabolism of other drugs, such as antipyrine, in humans. This suggests its role in altering the oxidative drug-metabolizing enzyme activity, which is crucial for understanding drug interactions and metabolism (Teunissen et al., 2004).
Modulation of Muscarinic Responses
Studies have shown that alaproclate inhibits potassium currents and enhances muscarinic stimulation in neuroblastoma cells, suggesting its potential in potentiating cellular responses to muscarinic cholinergic agonists (Hedlund, 1987).
Selective Serotonin Uptake Inhibition
Alaproclate is characterized as a specific 5-HT uptake inhibitor with minimal action on other brain receptors. Its regional selectivity in blocking 5-HT uptake in different brain regions, especially in the hippocampus and hypothalamus, makes it a subject of interest in neuroscience research (Ögren et al., 2005).
Effects on NMDA Receptors
Research has explored alaproclate's effects on voltage-dependent K+ channels and NMDA receptors in cultured rat hippocampal neurons. This is crucial for understanding its potential impact on neurophysiological processes and neurological disorders (Svensson et al., 1994).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSPJBYOKQPKCD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alaproclate, (S)- | |
CAS RN |
66171-75-3 | |
| Record name | Alaproclate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066171753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALAPROCLATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G464BXD52M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



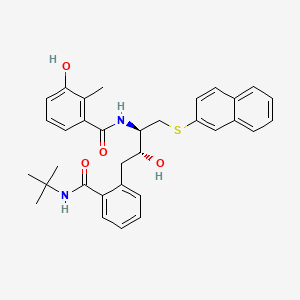
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)
